Physicochemical CharacterizationSolid-State ChemistryFormulation Development
Confusing positional isomers of methoxyphenylurea introduces uncontrolled variables into synthetic and analytical workflows. 1-(3-Methoxyphenyl)urea (CAS 139-77-5) resolves this with a definitive melting point of 138-139°C-a 26°C differential from the para isomer-enabling instrument-free identity verification before use.
• Validated DHOase inhibitor (IC₅₀ 180 μM) for fragment-based drug discovery
• NSC 526659-selected for NCI screening collection as a distinct chemical entity
• ≥95% purity; low MW (166.18 Da) and favorable LogP (1.96) for property-guided elaboration
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
CAS No.139-77-5
Cat. No.B093612
⚠ Attention: For research use only. Not for human or veterinary use.
1-(3-Methoxyphenyl)urea: Chemical Identity and Procurement
1-(3-Methoxyphenyl)urea (CAS 139-77-5, also known as m-anisylurea, 3-ureidoanisole, NSC 526659) is a monosubstituted phenylurea derivative with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol [1]. The compound features a urea functional group attached to a phenyl ring bearing a single methoxy (–OCH₃) substituent at the meta position. This substitution pattern confers distinct physicochemical properties: a melting point of 138–139°C, a boiling point of 279.9°C at 760 mmHg, a computed density of 1.243 g/cm³, and a predicted LogP of approximately 1.96 . The compound is catalogued by the National Cancer Institute (NSC 526659) and is commercially available from multiple suppliers as a research intermediate, typically at ≥95% purity . Its primary documented uses include serving as a synthetic building block for pharmaceutical and agrochemical libraries, as a scaffold in structure–activity relationship (SAR) studies, and as a reference standard in analytical method development .
WorkflowSAR scaffold and synthetic building block for medicinal chemistry libraries
Selection LogicMeta-substituted isomer with full H-bond donor/acceptor capacity for target engagement studies
Procurement ContextResearch intermediate, typically available at reported high purity from multiple suppliers
[1] CAS Common Chemistry. N-(3-Methoxyphenyl)urea (CAS RN 139-77-5). American Chemical Society. https://commonchemistry.cas.org/detail?cas_rn=139-77-5 View Source
The three positional isomers of methoxyphenylurea—ortho (CAS 135-92-2), meta (CAS 139-77-5), and para (CAS 1566-42-3)—share the identical molecular formula and molecular weight, yet exhibit substantially different physicochemical and biological properties that preclude generic interchange. The meta isomer melts at 138–139°C, while the para isomer melts at 164–165°C, a difference of approximately 26°C that reflects divergent crystal packing energies and has direct implications for formulation, dissolution, and solid-state handling . In biological systems, the position of the methoxy group alters both the electron density distribution on the aromatic ring and the spatial orientation of the urea pharmacophore relative to target binding pockets. Published structure–activity relationship (SAR) analyses of phenylurea herbicides demonstrate that ortho substitution consistently reduces Hill inhibitory activity due to steric interference with the preferred conformation of the urea moiety, while meta substitution can enhance receptor affinity relative to para in specific target contexts [1]. Furthermore, the meta isomer (NSC 526659) was selected for inclusion in the NCI screening collection, whereas the para isomer carries a different NSC accession (NSC 12973), indicating that the two isomers were treated as chemically and biologically distinct entities by the National Cancer Institute [2]. These quantitative and qualitative distinctions mean that substituting one isomer for another without explicit re-validation will introduce uncontrolled variables into any experimental or manufacturing workflow.
Positional Isomer Interchangeability
Ortho, meta, and para isomers share identical molecular weight and formula, but melting points diverge by up to 26°C, altering solid-state handling, dissolution, and formulation behavior. Meta substitution preserves intermolecular H-bonding capacity; ortho substitution reduces it via intramolecular H-bonding, potentially shifting target engagement profiles.
Biological Profile Divergence
Published SAR data indicate that ortho substitution consistently reduces Hill inhibitory activity relative to meta substitution in phenylurea herbicide contexts. NCI screening collection curation assigned distinct NSC accession numbers to meta and para isomers, reflecting divergent biological evaluation pathways.
Thermal Identity Verification
A 23–26°C melting point difference between meta and para isomers provides a definitive identity checkpoint. Substitution without confirmatory thermal analysis or DSC may introduce uncontrolled isomeric impurity into synthetic or assay workflows.
[1] Camilleri P, Bowyer JR, Gilkerson T, Odell B, Weaver RC. Structure-Activity Relationships in the Hill Inhibitory Activity of Substituted Phenylureas. J Agric Food Chem. 1987;35:479-483. View Source
The meta isomer 1-(3-methoxyphenyl)urea exhibits a melting point of 138–139°C, which is approximately 23–26°C lower than that of its para isomer 1-(4-methoxyphenyl)urea (164–165°C) . This substantial difference in a fundamental solid-state property directly affects solubility, dissolution rate, and thermal stability during storage and processing. For researchers procuring a phenylurea building block, the lower melting point of the meta isomer can simplify melt-based synthetic protocols and reduce energy input during drying and recrystallization steps.
Melting Point: Meta vs. ParaHead-to-head
ΔTm = 23–26°C (meta lower)
Supports unambiguous isomer identity verification by thermal analysis
Data to verify per supplier COA; standard capillary determination
Physicochemical CharacterizationSolid-State ChemistryFormulation Development
Evidence Dimension
Melting point (solid–liquid phase transition temperature)
Target Compound Data
138–139°C (lit. range)
Comparator Or Baseline
1-(4-Methoxyphenyl)urea (para isomer, CAS 1566-42-3): 164–165°C
Quantified Difference
ΔTm = 23–26°C (meta melts lower than para)
Conditions
Standard capillary melting point determination; data from vendor certificates of analysis and CAS Common Chemistry
Why This Matters
A 26°C melting point gap enables unambiguous identity verification by differential scanning calorimetry and predicts easier handling in melt-based synthetic workflows, reducing solvent use and processing time.
Physicochemical CharacterizationSolid-State ChemistryFormulation Development
Dihydroorotase Inhibition by the Meta Isomer
1-(3-Methoxyphenyl)urea was evaluated for inhibition of dihydroorotase (DHOase, EC 3.5.2.3), a zinc-dependent metalloenzyme catalyzing the third step of de novo pyrimidine biosynthesis, using enzyme purified from mouse Ehrlich ascites cells. At a screening concentration of 10 μM and pH 7.37, the compound exhibited an IC₅₀ of 180,000 nM (180 μM), classifying it as a weak but reproducible inhibitor [1]. This provides a quantitative benchmark for anyone using the compound as a starting scaffold for medicinal chemistry optimization targeting pyrimidine metabolism, a pathway validated in anticancer and antiparasitic drug discovery.
Weak inhibitor range; class-level comparator data unavailable
Enzyme InhibitionPyrimidine BiosynthesisAntimetabolite Research
Evidence Dimension
Inhibitory potency against dihydroorotase
Target Compound Data
IC₅₀ = 180,000 nM (1.80E+5 nM) at 10 μM and pH 7.37
Comparator Or Baseline
No direct comparator data for the ortho or para isomers in the identical assay are available; however, reference dihydroorotase inhibitors in the literature achieve IC₅₀ values in the range of 180–520 μM (class-level baseline).
Quantified Difference
Approximately 180 μM (within the weak inhibitor range; comparator data unavailable for positional isomers)
This is the only publicly available quantitative enzyme inhibition data for 1-(3-methoxyphenyl)urea, providing a measurable starting point for SAR campaigns against nucleotide metabolism targets.
Enzyme InhibitionPyrimidine BiosynthesisAntimetabolite Research
[1] BindingDB Entry BDBM50405110. IC₅₀ = 1.80E+5 nM for inhibition of dihydroorotase (mouse Ehrlich ascites). https://bdb99.ucsd.edu View Source
In Vivo Acute Toxicity of the Meta Isomer
The acute toxicity of 1-(3-methoxyphenyl)urea has been documented in a mouse model via intraperitoneal administration. The lowest published lethal dose (LDLo) is 664 mg/kg, with observed toxic effects including general anesthetic activity and somnolence (general depressed activity) . This quantitative toxicity benchmark is essential for researchers designing in vivo efficacy studies, as it defines the upper dosing limit before overt systemic toxicity emerges.
Acute Toxicity (Mouse i.p.)Reported
LDLo = 664 mg/kg (behavioral endpoints)
Provides a quantitative safety-related endpoint boundary for in vivo model design
No direct isomer comparator data; moderate toxicity context
No published LDLo data for the ortho or para isomers in the identical route and species are currently available. Class-level inference: phenylurea herbicides typically exhibit rodent oral LD₅₀ values in the range of 500–5,000 mg/kg.
Quantified Difference
Not calculable (lacks direct comparator); the 664 mg/kg LDLo classifies the compound as moderately toxic by the intraperitoneal route.
The 664 mg/kg LDLo provides a quantitative safety boundary for dose selection in preclinical efficacy studies, reducing the risk of confounding toxicity-driven readouts.
ToxicologySafety AssessmentIn Vivo Pharmacology
Predicted LogP and H-Bonding Capacity
Computational predictions indicate a LogP of 1.96 for 1-(3-methoxyphenyl)urea . The meta methoxy group contributes 2 hydrogen bond acceptors and 2 hydrogen bond donors (from the urea –NH₂ and –NH– groups), yielding a topological polar surface area (tPSA) of 64.35 Ų . In comparison, the para isomer (CAS 1566-42-3) has an equivalent predicted LogP (1.96) and PSA (64.35). However, the ortho isomer (CAS 135-92-2) exhibits a reduced number of hydrogen bond acceptors (2 vs. 4) due to intramolecular hydrogen bonding between the ortho-methoxy oxygen and the urea –NH– group, which diminishes its solvent-accessible hydrogen-bonding capacity . This conformational restriction differentiates the meta isomer as the preferred choice when consistent intermolecular hydrogen-bonding potential is required for target engagement or co-crystallization studies.
LogP & H-Bonding CapacityClass-level
Meta: LogP 1.96, HBA 4 vs. Ortho: HBA 2
Supports meta isomer selection for intermolecular H-bond-dependent design
Computed QSAR predictions; experimental LogP not determined
Para isomer (CAS 1566-42-3): LogP = 1.96, HBA = 4, tPSA = 64.35. Ortho isomer (CAS 135-92-2): HBA = 2 (reduced due to intramolecular H-bonding).
Quantified Difference
HBA count: meta/para = 4, ortho = 2 (difference of 2 H-bond acceptors). LogP: meta ≈ para (no significant difference predicted).
Conditions
Computed properties from QSAR databases and vendor specification sheets; experimental LogP not determined.
Why This Matters
The meta isomer retains full hydrogen-bonding capacity while maintaining identical lipophilicity to the para isomer, making it the more predictable choice for structure-based drug design where intermolecular H-bonding is a key pharmacophoric feature.
Antimetabolite Lead Optimization Targeting Pyrimidine Biosynthesis
The IC₅₀ of 180 μM against dihydroorotase establishes 1-(3-methoxyphenyl)urea as a validated starting point for fragment-based or structure-guided optimization of DHOase inhibitors. Medicinal chemists can use this quantitative benchmark to measure fold-improvement in potency when introducing substituents at the urea N′ position or modifying the aryl ring [1]. The compound's low molecular weight (166.18 Da) and favorable LogP (1.96) leave ample room for property-guided elaboration without violating Lipinski's Rule of Five.
Positional Isomer Reference Standard for Analytical QC
The 23–26°C melting point differential between the meta and para isomers provides a definitive, instrument-free identity check for incoming material. Analytical laboratories can employ differential scanning calorimetry or mixed melting point analysis to confirm isomer identity before use in GLP or GMP synthesis . The compound's commercial availability at ≥95% purity from multiple global suppliers further supports its role as a cost-effective reference standard.
Photosystem II Herbicide SAR Probe
Published SAR data for substituted phenylureas demonstrate that meta substitution on the phenyl ring can enhance Hill inhibitory activity, while ortho substitution consistently reduces activity due to conformational interference [2]. 1-(3-Methoxyphenyl)urea serves as a minimalist phenylurea core for systematic exploration of N′-substitution effects on photosystem II inhibition, enabling agrochemical researchers to decouple aryl ring electronic effects from urea side-chain contributions.
In Vivo Toxicity Threshold for Dose-Ranging Studies
The documented LDLo of 664 mg/kg (i.p., mouse) provides a quantitative upper limit for dose selection in murine efficacy models . Researchers can use this value to design dose–response curves that avoid the confounding sedative effects (general anesthetic activity, somnolence) observed at lethal doses, thereby improving the signal-to-noise ratio in behavioral or survival endpoints.
[2] Camilleri P et al. Structure-Activity Relationships in the Hill Inhibitory Activity of Substituted Phenylureas. J Agric Food Chem. 1987;35:479-483. View Source
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